

Application Note: Structural Elucidation of Tryptophan-Phenylalanine (Trp-Phe) using NMR Spectroscopy

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Compound of Interest

Compound Name: Trp-Phe

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for the detailed structural characterization of peptides in solution.[1] This application note provides a comprehensive set of protocols for the structural elucidation of the dipeptide Tryptophan-Phenylalanine (**Trp-Phe**). We detail the necessary steps from sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H , ^{13}C , COSY, TOCSY, HSQC, HMBC, and NOESY. The systematic application of these techniques enables the unambiguous assignment of proton and carbon signals, confirmation of the amino acid sequence, and determination of the peptide's solution conformation. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and implementation.

Introduction

The structural analysis of peptides is fundamental in fields ranging from biochemistry to drug discovery. The dipeptide **Trp-Phe**, composed of two aromatic amino acids, serves as an excellent model system for studying non-covalent interactions, such as π - π stacking, which are critical for the structure and function of larger proteins.[2] NMR spectroscopy provides atomic-

level information on the peptide's primary sequence, side-chain conformations, and three-dimensional structure in a solution environment, which closely mimics physiological conditions. [3] This note outlines a systematic workflow that leverages a combination of 1D and 2D NMR experiments to fully characterize **Trp-Phe**. [1][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. [1][5] The following protocol is recommended for the **Trp-Phe** dipeptide.

- Purity: Ensure the **Trp-Phe** peptide sample is of high purity (>95%) to prevent interference from impurities in the NMR spectra. [1][3]
- Solvent: Dissolve 2-5 mg of the peptide in 0.5-0.6 mL of a deuterated solvent.
 - D₂O: Ideal for many experiments, but will cause the exchange and disappearance of labile amide (NH) and carboxyl (COOH) proton signals.
 - DMSO-d₆: Often preferred for peptides as it preserves amide proton signals, which are crucial for sequential assignment. [1]
 - Buffered H₂O/D₂O (90%/10%): Commonly used for biological samples to maintain a stable pH and observe exchangeable protons. The 10% D₂O is required for the field-frequency lock. [6]
- Concentration: A peptide concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio without promoting aggregation. [3][7]
- pH Adjustment: The pH of the sample can significantly influence the chemical shifts of ionizable groups. [3] Adjust the pH as needed using dilute solutions of DCl or NaOD. A pH range of 4.0-7.0 generally yields the best results for protein and peptide samples. [6]
- NMR Tube: Transfer the final solution into a clean, high-quality 5 mm NMR tube. [1]
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP

(trimethylsilylpropanoic acid) can be added (e.g., 10 μ M).[6]

NMR Data Acquisition

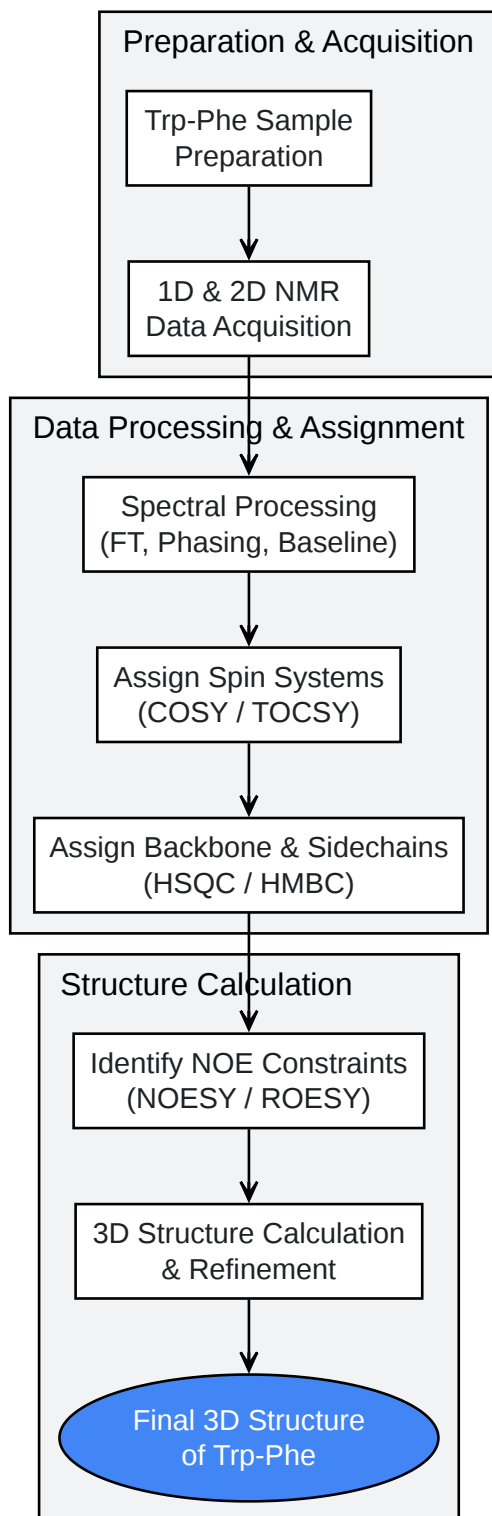
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

- 1D ^1H NMR: Provides the initial overview of all proton signals.
 - Purpose: To identify the types and number of protons and check sample purity.
 - Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.[1]
- 1D ^{13}C NMR: Provides information on all carbon atoms in the molecule.
 - Purpose: To confirm the number of unique carbon environments.
 - Typical Parameters: 1024-4096 scans, proton-decoupled, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.[1]
- 2D ^1H - ^1H COSY (Correlation Spectroscopy):
 - Purpose: Identifies protons that are scalar-coupled, typically through 2-3 bonds.[8] This is crucial for identifying adjacent protons within each amino acid's spin system (e.g., NH- $\text{H}\alpha$, $\text{H}\alpha$ - $\text{H}\beta$).[3]
 - Typical Parameters: Gradient-enhanced (gCOSY), 256-512 increments in the indirect dimension, 8-16 scans per increment.[1]
- 2D ^1H - ^1H TOCSY (Total Correlation Spectroscopy):
 - Purpose: Correlates all protons within a single spin system, even if they are not directly coupled.[9][10] For peptides, this is extremely useful for assigning all protons belonging to a specific amino acid residue (e.g., correlating the amide proton with all other protons in that residue).[11][12]

- Typical Parameters: A spin-lock mixing time of 60-120 ms is used to allow magnetization transfer throughout the spin system.[\[9\]](#)
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Correlates protons with their directly attached carbons (one-bond ^1H - ^{13}C correlation).[\[3\]](#)[\[13\]](#) This provides an unambiguous link between the proton and carbon assignments.
 - Typical Parameters: 128-256 increments in the indirect dimension, 16-64 scans per increment.[\[1\]](#)
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Identifies longer-range correlations between protons and carbons, typically over 2-4 bonds.[\[13\]](#)[\[14\]](#) This is essential for linking different spin systems together, for example, by correlating the H_α of one residue to the carbonyl carbon ($\text{C}=\text{O}$) of the preceding residue, thus confirming the peptide sequence.
 - Typical Parameters: Optimized for long-range coupling constants of 7-8 Hz.[\[13\]](#)
- 2D ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Purpose: Identifies protons that are close in space ($< 5 \text{ \AA}$), regardless of whether they are connected through bonds.[\[15\]](#)[\[16\]](#) NOESY cross-peaks are the primary source of information for determining the 3D conformation and secondary structure of the peptide.[\[3\]](#)
 - Typical Parameters: A mixing time of 100-300 ms is typically used for small molecules like dipeptides.[\[15\]](#) For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.[\[15\]](#)[\[17\]](#)

Data Analysis and Structural Elucidation Workflow

The structural elucidation of **Trp-Phe** is a stepwise process where data from multiple NMR experiments are integrated to build a complete picture of the molecule. The general workflow is outlined in the diagram below.



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Caption: Workflow for **Trp-Phe** structural elucidation using NMR.

- **Identify Spin Systems:** Use the COSY and TOCSY spectra to identify all protons belonging to the Tryptophan residue and all protons belonging to the Phenylalanine residue. The unique aromatic side chain of Trp and the A₂B₂ pattern of the Phe ring are characteristic starting points.
- **Sequence-Specific Assignment:** Use the HMBC spectrum to connect the two amino acid spin systems. A key correlation is from the Phenylalanine amide proton (Phe-NH) to the Tryptophan alpha-carbon (Trp-C α) and carbonyl carbon (Trp-C=O), confirming the **Trp-Phe** sequence.
- **Carbon Assignment:** Use the HSQC spectrum to assign the chemical shift of each carbon that is directly bonded to an already-assigned proton. HMBC correlations will help assign quaternary carbons (like Cy of Trp) and carbonyl carbons.
- **Conformational Analysis:** Analyze the NOESY spectrum for through-space correlations. Intra-residue NOEs provide information about side-chain torsion angles. Inter-residue NOEs, such as a contact between Trp side-chain protons and Phe side-chain protons, are crucial for defining the relative orientation of the two residues and the overall 3D fold of the dipeptide.

Results and Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the **Trp-Phe** dipeptide in a neutral aqueous solution. Actual chemical shifts can vary depending on the solvent, pH, and temperature.^[1]

Table 1: Expected ¹H Chemical Shifts (δ , ppm) for **Trp-Phe**

Residue	Proton	Typical Chemical Shift (ppm)
Trp	NH (Amide)	8.2 - 8.5
	H α	4.6 - 4.8
	H β_2 , H β_3	3.2 - 3.4
	H δ_1 (indole)	7.6 - 7.8
	H ϵ_1 (indole NH)	10.0 - 10.2[18]
	H ϵ_3 (indole)	7.2 - 7.3
	H ζ_2 (indole)	7.5 - 7.7[19]
	H ζ_3 (indole)	7.1 - 7.2
	H η_2 (indole)	7.0 - 7.1[19]
Phe	NH (Amide)	8.0 - 8.3
	H α	4.5 - 4.7
	H β_2 , H β_3	3.0 - 3.2
	H δ_1 , H δ_2 (ring)	7.2 - 7.4
	H ϵ_1 , H ϵ_2 (ring)	7.2 - 7.4

| | H ζ (ring) | 7.2 - 7.4 |

Table 2: Expected ^{13}C Chemical Shifts (δ , ppm) for **Trp-Phe**

Residue	Carbon	Typical Chemical Shift (ppm)
Trp	C=O	173 - 176
	C α	55 - 57[20]
	C β	27 - 29[20]
	C γ (indole)	108 - 110[20][21]
	C δ_1 (indole)	124 - 126
	C δ_2 (indole)	120 - 122[20]
	C ϵ_2 (indole)	126 - 128[20]
	C ϵ_3 (indole)	118 - 120
	C ζ_2 (indole)	122 - 124[20]
	C ζ_3 (indole)	119 - 121
	C η_2 (indole)	111 - 113[20]
Phe	C=O	172 - 175
	C α	56 - 58[20]
	C β	37 - 39[20]
	C γ (ring)	136 - 138[20]
	C δ_1 , C δ_2 (ring)	129 - 131[20]
	C ϵ_1 , C ϵ_2 (ring)	129 - 131[20]

| | C ζ (ring) | 127 - 129 |

Table 3: Summary of Key Expected 2D NMR Correlations for **Trp-Phe**

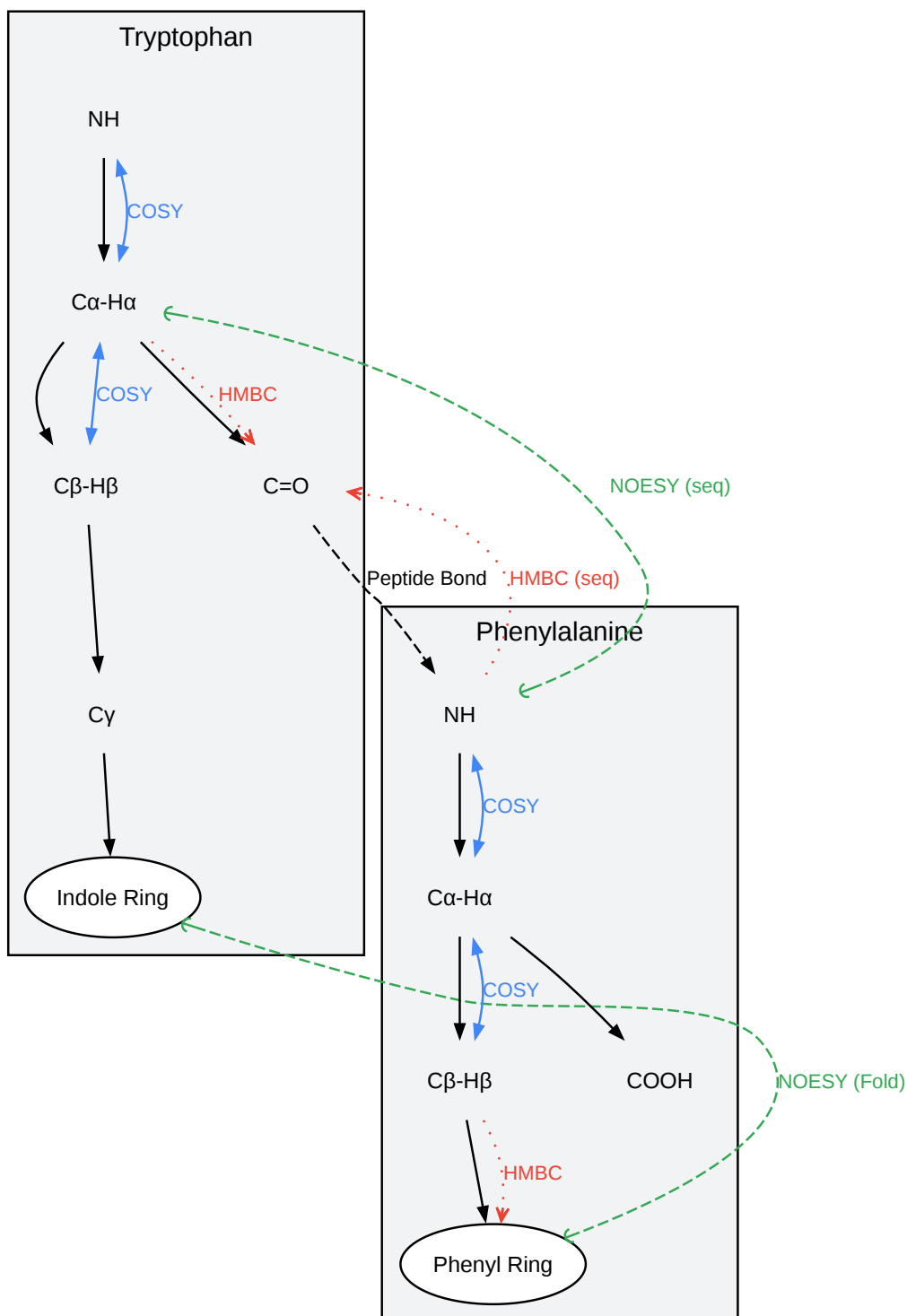
Experiment	Correlation Type	Expected Key Cross-Peaks	Purpose
COSY	^1H - ^1H (2-3 bonds)	Trp: NH-H α , H α -H β	Identify adjacent protons within each residue's spin system.
		Phe: NH-H α , H α -H β	
TOCSY	^1H - ^1H (spin system)	Trp: NH to H α , H β , indole protons	Assign all protons of the Trp residue.
		Phe: NH to H α , H β , aromatic protons	Assign all protons of the Phe residue.
HSQC	^1H - ^{13}C (1 bond)	Trp: H α -C α , H β -C β , etc.	Link proton assignments to their directly attached carbons.
		Phe: H α -C α , H β -C β , etc.	
HMBC	^1H - ^{13}C (2-4 bonds)	Phe-NH to Trp-C=O, Trp-C α	Sequence confirmation.
		Trp-H α to Trp-C=O	Link backbone atoms.
		Phe-H β to Phe-C γ , Phe-C δ	Assign aromatic quaternary carbons.
NOESY	^1H - ^1H (through-space)	Trp-H α (i) to Phe-NH(i+1)	Confirm sequence and secondary structure.

| | | Trp indole protons to Phe ring protons | Determine side-chain orientation and tertiary fold. |

Visualization of NMR Correlations

The following diagram illustrates the key through-bond and through-space correlations used to define the structure of **Trp-Phe**.

Key NMR Correlations in Trp-Phe



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Caption: Through-bond (COSY, HMBC) and through-space (NOESY) correlations.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural elucidation of the **Trp-Phe** dipeptide. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously assign all proton and carbon resonances, confirm the primary amino acid sequence, and derive crucial distance constraints to define the peptide's three-dimensional conformation in solution.[1] These protocols are readily adaptable for the characterization of other short peptides, making them an invaluable tool for quality control in peptide synthesis, conformational analysis, and structure-based drug design.[1]

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